2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol
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Overview
Description
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol is a compound that features a phenol group attached to a pyrazole ring through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-amine with a suitable phenolic aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aminomethyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-5-amine: A precursor in the synthesis of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol.
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene: Similar structure but lacks the hydroxyl group.
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}aniline: Contains an amino group instead of a hydroxyl group.
Uniqueness
The presence of both the phenolic and pyrazole moieties in this compound imparts unique chemical and biological properties. The compound’s ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable molecule in research and industry .
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[[(2,5-dimethylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-7-12(15(2)14-9)13-8-10-5-3-4-6-11(10)16/h3-7,13,16H,8H2,1-2H3 |
InChI Key |
ULBRVZAIZTXWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=CC=C2O)C |
Origin of Product |
United States |
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